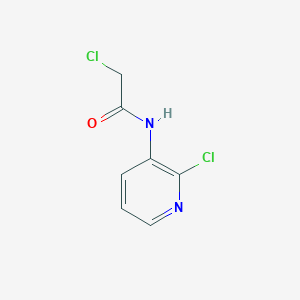

2-chloro-N-(2-chloropyridin-3-yl)acetamide

Beschreibung

Significance of Halogenated Acetamides and Pyridine (B92270) Derivatives in Chemical Sciences

Halogenated acetamides are a class of organic compounds recognized for their utility as building blocks in organic synthesis and for their diverse biological activities. The presence of a halogen atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in the design of new therapeutic agents. Research has shown that chloroacetamide derivatives possess a range of biological effects, including antimicrobial, herbicidal, and antifungal properties. ijpsr.info For instance, various N-substituted chloroacetamides have been synthesized and have demonstrated good antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. ijpsr.info The reactivity of the chlorine atom in the acetamide (B32628) group makes it a key functional handle for further chemical modifications, allowing for the construction of more complex molecules. researchgate.net

Pyridine derivatives are another cornerstone of medicinal chemistry and materials science. nih.gov The pyridine ring is a common scaffold found in numerous pharmaceuticals and natural products. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a base, and its aromatic nature allows for various substitution patterns, leading to a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects. acs.org The incorporation of a pyridine ring into a larger molecule can enhance its solubility and bioavailability.

Overview of the Research Landscape for 2-chloro-N-(2-chloropyridin-3-yl)acetamide and Related Structures

The research landscape for This compound itself is still emerging, with much of the available information coming from chemical suppliers and patent literature. cymitquimica.comscbt.com However, the broader class of N-pyridinyl chloroacetamides has been the subject of more extensive investigation.

The synthesis of N-pyridinyl chloroacetamides is typically achieved through the acylation of the corresponding aminopyridine with chloroacetyl chloride. A general method described in a US patent details the reaction of an aminopyridine with chloroacetyl chloride, sometimes under microwave irradiation, to produce the desired N-pyridinyl-chloroacetamide in high yield. chemicalbook.com

While specific biological studies on This compound are not widely published, research on analogous compounds provides insight into its potential applications. For example, various N-aryl 2-chloroacetamides have been synthesized and their reactivity towards different nucleophiles has been explored to create diverse heterocyclic systems. researchgate.net Furthermore, studies on other N-pyridinyl acetamide derivatives have revealed their potential as inhibitors of enzymes like urease and for their antiproliferative activities against cancer cell lines. nih.govacs.org The biological activity of these related compounds suggests that This compound could be a valuable intermediate for the synthesis of novel bioactive molecules.

Interactive Data Tables

Below are data tables summarizing the known chemical properties of This compound and a related compound, 2-chloro-N-pyridin-2-yl-acetamide , for which more detailed spectroscopic data is available.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O | cymitquimica.com |

| Molecular Weight | 205.04 g/mol | scbt.com |

| CAS Number | 379726-55-3 | cymitquimica.com |

| InChI | InChI=1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12) | cymitquimica.com |

| InChI Key | LJAROVLJNWCCPM-UHFFFAOYSA-N | cymitquimica.com |

| Synonyms | 2-chloro-N-(2-chloro(3-pyridyl))acetamide, 2-chloro-N-(2-chloro-3-pyridinyl)acetamide, N-(2-chloro-pyridin-3-yl)-2-chloro-acetamide | cymitquimica.com |

Spectroscopic Data for 2-chloro-N-pyridin-2-yl-acetamide

| Technique | Data | Source |

|---|---|---|

| Melting Point | 110-115 °C | chemicalbook.com |

| IR (KBr, cm⁻¹) | 3443, 3226, 1683, 1581, 1330, 1198, 775 | chemicalbook.com |

| ¹H NMR (CDCl₃, δ) | 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J=8.3 Hz), 8.4 (1H, d, J=4.9 Hz), 8.95 (1H, bs) | chemicalbook.com |

| ¹³C NMR (CDCl₃, δ) | 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9 | chemicalbook.com |

| EIMS m/z | 170.6 (M+) | chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAROVLJNWCCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353226 | |

| Record name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379726-55-3 | |

| Record name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Chloropyridin 3 Yl Acetamide

Established Synthetic Routes to 2-chloro-N-(2-chloropyridin-3-yl)acetamide

The synthesis of this compound primarily relies on the principles of amide bond formation between a substituted aminopyridine and a chloroacetylating agent.

Synthesis of 2-chloro-N-aryl substitutedacetamide derivatives

The general and most common method for synthesizing 2-chloro-N-aryl substituted acetamide (B32628) derivatives is the acylation of an aromatic amine with chloroacetyl chloride. researchgate.netijpsr.info This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include triethylamine (B128534) or an excess of the starting amine. epdf.pub The choice of solvent can vary, with inert solvents like dichloromethane, tetrahydrofuran (B95107), or even aqueous media being employed. scbt.com

A general reaction scheme is as follows: Ar-NH₂ + ClCOCH₂Cl → Ar-NHCOCH₂Cl + HCl

| Reactant 1 | Reactant 2 | Solvent | Base | Yield (%) | Reference |

| Substituted anilines | Chloroacetyl chloride | Dichloromethane | Triethylamine | Good | |

| Aqueous amine | Chloroacetyl chloride | Water | - | - | ijpsr.info |

| Anilines/amines | Chloroacetyl chloride | Glacial acetic acid | Sodium acetate (B1210297) | - | scbt.com |

Table 1: General Conditions for the Synthesis of 2-chloro-N-aryl acetamides.

Utilization as a Reactant in Further Synthetic Schemes

The reactivity of the chloroacetamide moiety makes this compound a useful building block in organic synthesis. The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the formation of more complex molecules.

For example, related 2-chloro-N-aryl acetamides have been used to synthesize a variety of heterocyclic compounds. These reactions often involve the displacement of the chlorine atom by a nucleophile, which can be part of the same molecule (intramolecular cyclization) or a different molecule (intermolecular reaction). epdf.pub Examples of heterocycles formed include imidazoles, pyrroles, and thiazolidin-4-ones. epdf.pub

Functional Group Reactivity and Derivatization Strategies

The chemical behavior of this compound is dominated by the reactivity of its two chloro-substituents and the amide functionality.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom of the chloroacetyl group is highly susceptible to nucleophilic substitution. epdf.pub This reactivity is a cornerstone of its utility in synthesis. A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can displace the chloride ion. epdf.pub

For instance, reaction with amines can lead to the corresponding glycinamides. Alkylation of phenols with 2-chloro-N-aryl acetamides in the presence of a base like potassium carbonate can yield aryloxyacetamides. epdf.pub Thiol-containing compounds can react to form thioether derivatives. epdf.pub

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Oxygen | Phenols | Aryloxyacetamides | epdf.pub |

| Nitrogen | Amines | Glycinamides | epdf.pub |

| Sulfur | Thiols | Thioether derivatives | epdf.pub |

Table 2: Examples of Nucleophilic Substitution Reactions with 2-chloro-N-aryl acetamides.

Oxidation and Reduction Pathways

Information regarding the direct oxidation or reduction of the chloroacetamide moiety in compounds like this compound is not extensively detailed in the available literature. However, related transformations provide some insight. For example, if the chloroacetyl group is first converted to a thioether, this sulfide (B99878) can then be oxidized to a sulfone using an oxidizing agent like potassium permanganate. epdf.pub

The reduction of the amide functionality is a possible transformation, although it would require strong reducing agents and may also affect the pyridine (B92270) ring and the chloro substituents. The selective reduction of one functional group in the presence of others would be a synthetic challenge.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency and environmental footprint of the synthesis of 2-chloro-N-aryl acetamides, advanced techniques and process optimization strategies are being explored. One such technique is microwave-assisted synthesis. For the related compound N-(2-chloropyridin-3-yl)acetamide, a microwave-assisted method has been reported to significantly reduce reaction times while maintaining high yields. This approach involves reacting 2-chloropyridin-3-amine with chloroacetyl chloride in 1,2-dichloroethane (B1671644) under microwave irradiation.

Process optimization for the chloroacetylation of aromatic amines often focuses on the choice of base and solvent to maximize yield and minimize side products. researchgate.net The use of non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like tetrahydrofuran (THF) has been shown to be effective for the synthesis of N-aryl amides from aromatic amines and chloroacetyl chloride at room temperature, offering high yields in a relatively short time. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. The synthesis of N-pyridyl acetamides can be efficiently achieved using this technology.

A general protocol for the microwave-assisted synthesis of a related compound, 2-chloro-N-pyridin-2-yl-acetamide, involves the reaction of 2-aminopyridine (B139424) with chloroacetyl chloride in a suitable solvent under microwave irradiation. chemicalbook.com This method can be extrapolated for the synthesis of this compound. The reaction typically proceeds by dissolving the starting amine, 2-chloropyridin-3-amine, in an appropriate solvent such as 1,2-dichloroethane. Chloroacetyl chloride is then added, and the mixture is subjected to microwave irradiation at a controlled temperature and for a short duration. The use of microwave energy significantly reduces the reaction time from hours to minutes. chemicalbook.com

Following the microwave-assisted reaction, a basic workup is usually employed to neutralize the formed hydrochloric acid and to facilitate the isolation of the product. This often involves adjusting the pH of the reaction mixture with a base, such as a saturated aqueous solution of sodium hydroxide, followed by extraction with an organic solvent. chemicalbook.com The final product can then be purified by recrystallization. Research on similar compounds has demonstrated high yields, often exceeding 90%, using this approach. chemicalbook.com

Table 1: Example of a Microwave-Assisted Synthesis Protocol for a Related N-pyridyl Acetamide

| Parameter | Value | Reference |

| Starting Amine | 2-aminopyridine | chemicalbook.com |

| Acylating Agent | Chloroacetyl chloride | chemicalbook.com |

| Solvent | 1,2-dichloroethane | chemicalbook.com |

| Microwave Power | 300 W | chemicalbook.com |

| Temperature | 80 °C | chemicalbook.com |

| Reaction Time | 5 minutes | chemicalbook.com |

| Workup | pH adjustment with aq. NaOH, extraction | chemicalbook.com |

| Yield | 97% | chemicalbook.com |

This table presents data for a closely related compound and serves as a model for the synthesis of this compound.

Base-Catalyzed Approaches in Organic Solvents

Base-catalyzed methods provide a conventional yet effective alternative for the synthesis of N-aryl acetamides. These reactions are typically carried out at room temperature or with gentle heating and involve the use of a base to scavenge the hydrogen chloride generated during the acylation reaction.

A common approach involves the reaction of the amine with chloroacetyl chloride in the presence of a base in an organic solvent. mdpi.com For the synthesis of this compound, the starting material, 2-chloropyridin-3-amine, would be dissolved in a suitable solvent like acetonitrile. A base, such as anhydrous potassium carbonate, is then added to the mixture. mdpi.com Chloroacetyl chloride, dissolved in the same solvent, is subsequently added dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the addition, the reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. mdpi.com

The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtering off the solid base and washing the filtrate with water and brine to remove any remaining inorganic impurities. The organic solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization. This method has been successfully employed for the synthesis of a variety of 2-chloro-N-arylacetamides with good yields. mdpi.com

Another base-catalyzed approach involves using a saturated solution of sodium acetate in acetic acid. neliti.com In this method, the amine is dissolved in the acetic acid solution, and chloroacetyl chloride is added dropwise at a low temperature. The reaction is then stirred at room temperature for a couple of hours. The product can be isolated by filtration and washing with water. neliti.com

Table 2: Base-Catalyzed Synthesis of 2-Chloro-N-arylacetamides in Organic Solvents

| Starting Amine | Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Substituted anilines | Chloroacetyl chloride | K₂CO₃ | CH₃CN | 0 °C to 50 °C | 2 h | Good | mdpi.com |

| p-Aminophenol | Chloroacetyl chloride | NaOAc | Acetic acid | -2 °C to RT | 2 h | 72% | neliti.com |

This table showcases examples of base-catalyzed synthesis for related compounds, providing a basis for the synthesis of this compound.

Spectroscopic and Advanced Structural Characterization of 2 Chloro N 2 Chloropyridin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2-chloro-N-(2-chloropyridin-3-yl)acetamide would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the acetamide (B32628) group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide critical information about the connectivity and spatial relationships of the protons. The integration of these signals would correspond to the number of protons in each unique environment. A typical analysis would be presented in a data table format.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | NH |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Pyridine-H |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Pyridine-H |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Pyridine-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, including the effects of the electronegative chlorine and nitrogen atoms, as well as the carbonyl group.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data Not Available | C=O |

| Data Not Available | Pyridine-C |

| Data Not Available | Pyridine-C |

| Data Not Available | Pyridine-C |

| Data Not Available | Pyridine-C |

| Data Not Available | Pyridine-C |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the molecular weight of this compound by observing its molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The high resolution of modern mass spectrometers could also confirm the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. If this compound meets these criteria, GC-MS would provide its retention time and a mass spectrum corresponding to its fragmentation pattern upon electron ionization.

Electron Ionization Mass Spectrometry (EIMS)

EIMS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. Analysis of these fragments would help to confirm the structure of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound, with a chemical formula of C₇H₆Cl₂N₂O, the theoretical exact mass can be calculated. cymitquimica.com While specific experimental HRMS data for this compound is not widely published, the expected monoisotopic mass is 203.9857 atomic mass units.

In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 204.9930. The isotopic pattern would be characteristic for a molecule containing two chlorine atoms, with the [M+2] and [M+4] peaks having distinct and predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For comparison, studies on related chloroacetamide derivatives, such as 2-chloro-N-(3-chlorophenyl)acetamide, have utilized mass spectrometry to confirm the molecular ion peak and its characteristic isotopic distribution, corroborating the compound's structure. ijpsr.info

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₆Cl₂N₂O)

| Ion | Calculated Mass (Da) | Relative Intensity (%) |

| [M]⁺ | 203.9857 | 100.0 |

| [M+1]⁺ | 204.9887 | 8.0 |

| [M+2]⁺ | 205.9828 | 65.3 |

| [M+3]⁺ | 206.9858 | 5.2 |

| [M+4]⁺ | 207.9798 | 10.6 |

| [M+5]⁺ | 208.9828 | 0.9 |

This table is generated based on theoretical calculations and serves as a predictive guide for experimental HRMS results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide and chlorinated aromatic functionalities.

Table 2: Characteristic Infrared Absorption Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| Amide N-H | Stretching | 3250 - 3300 | ijpsr.info |

| Amide C=O | Stretching | 1660 - 1680 | ijpsr.info |

| Amide N-H | Bending | 1540 - 1600 | ijpsr.info |

| Aromatic C=C/C=N | Stretching | 1400 - 1500 | nist.gov |

| Amide C-N | Stretching | 1400 - 1480 | ijpsr.info |

| C-Cl (Aliphatic) | Stretching | 785 - 850 | ijpsr.info |

| C-Cl (Aromatic) | Stretching | 1000 - 1100 | ijpsr.info |

This table presents expected data based on the analysis of structurally similar compounds.

The N-H stretching vibration typically appears as a sharp to moderately broad band. The carbonyl (C=O) stretch is one of the most intense and characteristic bands in the spectrum. The presence of the electron-withdrawing chlorine atoms on both the pyridyl ring and the acetyl group can slightly influence the positions of these bands.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within a pure sample, which is then compared against the calculated theoretical values based on the compound's molecular formula. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound.

For this compound (C₇H₆Cl₂N₂O), the theoretical elemental composition can be calculated from its molecular weight of 205.04 g/mol . cymitquimica.comscbt.com

Table 3: Theoretical vs. Expected Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 41.01 | Expected to be within ±0.4% |

| Hydrogen (H) | 2.95 | Expected to be within ±0.4% |

| Nitrogen (N) | 13.66 | Expected to be within ±0.4% |

The "Found (%)" column indicates the expected outcome of an experimental analysis for a pure sample.

Experimental results from elemental analysis that fall within a narrow margin (typically ±0.4%) of the theoretical values are considered strong evidence for the compound's proposed formula and purity. Characterization of analogous compounds, such as 2-chloro-N-(aryl)acetamides, routinely includes elemental analysis to validate their synthesis and structure. researchgate.net

X-ray Crystallography and Solid-State Structural Elucidation of Related Analogs

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. While a crystal structure for this compound has not been reported, the analysis of structurally related N-(substituted phenyl)acetamides and N-(pyridinyl)acetamides provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Studies on compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and 2-chloro-N-(3-fluorophenyl)acetamide reveal common structural motifs. nih.govresearchgate.net In the solid state, such molecules are often linked by intermolecular hydrogen bonds. A key interaction is typically observed between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, forming chains or networks. researchgate.net

Table 4: Crystallographic Data for an Analogous Compound: 2-chloro-N-(3-fluorophenyl)acetamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 5.0441 (2) | researchgate.net |

| b (Å) | 18.2374 (7) | researchgate.net |

| c (Å) | 8.8653 (3) | researchgate.net |

| β (°) | 99.843 (1) | researchgate.net |

| V (ų) | 803.53 (5) | researchgate.net |

| Z | 4 | researchgate.net |

This data for a related structure illustrates the type of information obtained from an X-ray crystallographic study.

The presence of the chlorine atom on the pyridine ring could also lead to other intermolecular interactions, such as halogen bonding or C-H···Cl contacts, which would further stabilize the crystal lattice.

Computational Chemistry and Molecular Modeling of 2 Chloro N 2 Chloropyridin 3 Yl Acetamide

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at the molecular level. For a molecule like 2-chloro-N-(2-chloropyridin-3-yl)acetamide, these calculations can elucidate potential synthetic pathways and predict the feasibility of transformations such as cyclizations and rearrangements.

Theoretical Studies on Intramolecular Cyclization and Rearrangement Mechanisms

While specific theoretical studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, insights can be drawn from computational investigations of structurally analogous compounds. For instance, theoretical evidence on the O-N type Smiles rearrangement for N-methyl-2-(2-chloropyridin-3-yloxy)acetamide anion, a molecule with a similar pyridine (B92270) core, has been established through quantum chemistry calculations. These studies reveal that such intramolecular rearrangements often proceed via a two-step mechanism, which is energetically more favorable than a direct nucleophilic attack.

In a hypothetical intramolecular cyclization of this compound, density functional theory (DFT) could be employed to map the potential energy surface. This would involve identifying the transition states and intermediates for various possible cyclization pathways. Key parameters that would be calculated include activation energies and reaction enthalpies, which would indicate the most probable reaction mechanism. The presence of the chloroacetamide side chain and the chlorine atom on the pyridine ring would significantly influence the electronic distribution and, consequently, the reaction pathway.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Derivatives of 2-chloropyridine (B119429) have been the subject of molecular docking studies to explore their potential as antitumor agents. nih.govresearchgate.net For instance, various 2-chloropyridine derivatives have been docked into the active site of human telomerase, a significant target in cancer therapy. nih.govresearchgate.net These studies help in understanding the probable binding models and the key interactions that contribute to the inhibitory activity of these compounds.

In the context of this compound, molecular docking simulations could be performed against various cancer-related protein targets. The process would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. For example, a study on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives identified them as potential inhibitors of hepatitis B virus (HBV) capsid assembly through structure-based drug design and in vitro testing. nih.gov This suggests that the acetamide (B32628) moiety can play a crucial role in binding to protein targets.

Below is a hypothetical data table illustrating the kind of results a molecular docking study for this compound might yield against a putative anti-cancer target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | MET793, LYS745 | Hydrogen Bond, Pi-Alkyl |

| Topoisomerase II | -7.9 | ASP551, ARG487 | Hydrogen Bond, Halogen Bond |

| Bcl-2 | -7.2 | GLY145, TYR101 | Hydrophobic, Pi-Pi Stacking |

This table is for illustrative purposes and is based on typical results from molecular docking studies of similar compounds.

In Silico Prediction of Biological Activities and Pharmacological Properties

In silico methods are invaluable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential biological activities and toxicity. These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a molecule.

For this compound, various ADMET parameters can be predicted using computational models. Studies on similar heterocyclic compounds, such as sulfonamide derivatives with a pyridine moiety, have utilized online servers to compute these properties. nih.gov These predictions are based on the molecule's structural features.

A comprehensive in silico evaluation for this compound would likely involve the calculation of several key descriptors. The following interactive table presents a hypothetical ADMET profile for the compound, based on parameters commonly assessed for small molecules in drug discovery.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 205.04 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 1.8 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |

| CYP450 2D6 Inhibitor | Non-inhibitor | Lower potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen |

This table is for illustrative purposes and the values are representative of typical in silico predictions for similar chemical structures.

Such in silico analyses, as demonstrated with compounds like Alpidem, a derivative of imidazopyridine, can provide a comprehensive understanding of a molecule's pharmacokinetic and biological properties before extensive laboratory testing is undertaken. nih.gov

Biological Activities and Pharmacological Applications of 2 Chloro N 2 Chloropyridin 3 Yl Acetamide and Derivatives

Antimicrobial Activity Investigations

The structural features of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, namely the halogenated pyridine (B92270) and acetamide (B32628) groups, suggest a potential for antimicrobial action. Research into related compounds provides a basis for understanding its possible efficacy against various microbial pathogens.

General Antimicrobial Properties of Related Halogenated and Thiadiazole Compounds

Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. The presence of a chlorine atom in a molecule can significantly influence its antimicrobial properties. For instance, studies have shown that the presence of a chloro group in acetamide molecules appears to improve their antimicrobial activity. chemicalbook.com In one study, N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, but the addition of a chloro atom to the alpha carbon resulted in a compound, 2-chloro-N-(2-hydroxyphenyl)acetamide, that could inhibit 96.6% of C. albicans strains. chemicalbook.com Similarly, hydrogels containing chlorinated dopamine (B1211576) methacrylamide (B166291) have demonstrated broad-spectrum antimicrobial activities against multiple multidrug-resistant bacteria, including MRSA and VRE, with killing efficiencies exceeding 99%. nih.gov N-chloro aryl acetamide derivatives have also been shown to be more active against gram-positive bacteria than gram-negative bacteria. agropages.com

Thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen, are another class of compounds known for their broad pharmacological properties, including significant antimicrobial activity. acs.orgacs.org Derivatives of 1,3,4-thiadiazole (B1197879) have been reported to exhibit antibacterial and antifungal activities against a wide range of pathogens. scbt.comnih.gov The structure-activity relationship studies of these compounds often reveal that specific substitutions on the thiadiazole ring are crucial for their antimicrobial potency. acs.org Some synthesized 1,3,4-thiadiazole derivatives have shown moderate to significant antibacterial activity when compared with standard drugs. mdpi.com

Antibacterial and Antifungal Efficacy of Acetamide Derivatives

Acetamide derivatives represent a versatile class of compounds with demonstrated efficacy against both bacteria and fungi.

Antifungal Activity: Research has identified various acetamide derivatives as potent antifungal agents. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. nih.govnih.gov Further optimization of this series led to compounds with broad-spectrum in vitro activity against molds and dermatophytes. nih.gov Chloroacetamide derivatives have also been evaluated for their antifungal potential, with some compounds proving effective against Candida species and dermatophytes with Minimum Inhibitory Concentration (MIC) ranges of 25–50 µg/mL and 3.12–50 µg/mL, respectively. nih.gov One study on 2-chloro-N-phenylacetamide demonstrated antifungal activity against various strains of Aspergillus niger, with MICs ranging from 32 to 256 μg/mL. wikipedia.org The probable mechanism of action for this compound was found to be its interaction with ergosterol (B1671047) in the fungal plasma membrane. wikipedia.org

Antibacterial Activity: The antibacterial potential of acetamide derivatives has been extensively studied. A series of novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative species. nih.gov The presence of halogens in these compounds was suggested to contribute to their activity. nih.gov Other studies have highlighted that chloroacetamide derivatives possess antibacterial action. nih.gov The combination of an acetamide with a monobactamic antibiotic has shown good activity against both Gram-positive and Gram-negative bacteria. chemicalbook.com Furthermore, novel isatin (B1672199) derivatives incorporating an acetamide moiety, particularly those with chloro and fluoro groups, have exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. biorxiv.org

Anticancer and Cytotoxic Activity Assessments

The potential of pyridine and acetamide derivatives as anticancer agents has been an active area of research, with studies focusing on their ability to induce cell death in various cancer cell lines.

In Vitro Cytotoxicity on Human Leukemic Cell Lines (PANC-1, HepG2, MCF7)

Derivatives of N-pyridinyl-acetamide have been synthesized and evaluated for their cytotoxic effects. For instance, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines. nih.gov The initial hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, displayed moderate cytotoxicity against HepG2 and MDA-MB-231 with IC₅₀ values of 74.2 µM and 27.1 µM, respectively. nih.gov Further optimization led to a derivative, compound 5l, which showed high potency against the MDA-MB-231 cell line (IC₅₀ = 1.4 µM) and moderate activity against HepG2 (IC₅₀ = 22.6 µM). nih.gov

Other pyridine derivatives have also shown significant cytotoxicity. New 3-cyano-2-substituted pyridines were evaluated, and a benzohydrazide (B10538) derivative demonstrated potent growth inhibition in the human breast cancer cell line MCF-7 with an IC₅₀ value of 2 µM. nih.gov This compound showed lower cytotoxicity towards normal breast epithelial cells, suggesting some level of selectivity. nih.gov Similarly, the introduction of a chlorine substituent on 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs resulted in compounds with significant cytotoxic effects, particularly against T47D breast cancer cells. nih.gov

Studies on chloroacetamide-related structures, such as the herbicide alachlor (B1666766), have also been conducted on the HepG2 cell line, demonstrating time-dependent cytotoxicity. nih.gov

No specific data concerning the in vitro cytotoxicity of this compound or its close derivatives on the PANC-1 (pancreatic cancer) cell line were found in the reviewed literature.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Related Pyridine and Acetamide Derivatives on Cancer Cell Lines

| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Other Cell Lines | Reference |

|---|---|---|---|---|

| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) | 74.2 | - | 27.1 (MDA-MB-231) | nih.gov |

| Compound 5l (a derivative of 5a) | 22.6 | - | 1.4 (MDA-MB-231) | nih.gov |

| 3-Cyano-2-substituted pyridine (benzohydrazide derivative 9a) | - | 2 | - | nih.gov |

| Phenoxy acetamide derivative (Compound I) | 1.43 | - | - | epa.gov |

| Chalcone-Dihydropyrimidinone Hybrid (Compound 9h) | - | 4.7 | - | mdpi.com |

MTT Assay for Cell Viability Determination

The determination of cytotoxic activity in the aforementioned studies frequently employs the MTT assay. mdpi.combiorxiv.org This colorimetric assay is a standard method for assessing cell viability and proliferation. nih.gov The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. nih.gov This conversion is carried out by mitochondrial enzymes, specifically succinate (B1194679) dehydrogenase, which are only active in metabolically active, viable cells.

The amount of the insoluble formazan produced is directly proportional to the number of living cells. To quantify the results, the formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength around 570 nm. nih.gov By comparing the absorbance of treated cells to that of untreated control cells, the percentage of cell viability can be calculated. This allows for the determination of the IC₅₀ value, which is the concentration of a compound that inhibits cell growth by 50% and is a key metric for evaluating cytotoxicity. nih.govbiorxiv.org

Insecticidal and Agrochemical Application Studies

The structural components of this compound are found in several commercially important agrochemicals, suggesting its potential for use in crop protection.

Chloroacetamide compounds are known for their use as herbicides. wikipedia.org For example, Metolachlor is a widely used chloroacetamide herbicide for controlling annual grasses and certain broadleaf weeds. nih.gov The general utility of chloroacetamides in agriculture points to a potential application for related structures.

Furthermore, the pyridine ring is a critical intermediate in the synthesis of numerous pesticides. agropages.com Pesticides containing a pyridine moiety are often highly efficient and exhibit low toxicity to non-target organisms. agropages.com The combination of the acetamide and N-pyridyl functionalities has been explored in the design of new insecticides. A study on novel acetamido derivatives containing N-pyridylpyrazole carboxamides found that several of the synthesized compounds exhibited strong insecticidal activity against the diamondback moth (Plutella xylostella). Notably, compound 5g from this series was more potent than the commercial insecticide chlorpyrifos.

Other research has focused on modifying the amide bridge of existing anthranilic diamide (B1670390) insecticides, which often contain a pyridyl group, to create new active compounds. acs.org The synthesis of 2-phenylpyridine (B120327) derivatives has also led to compounds with high insecticidal activity against pests like Mythimna separata. Additionally, new thieno[2,3-c]isoquinoline-2-carboxamides, synthesized from N-aryl-2-chloroacetamides, have shown promising insecticidal activity against the cowpea aphid, Aphis craccivora. acs.org

Table 2: Insecticidal Activity (LC₅₀, mg/L) of Related Acetamide and Pyridine Derivatives

| Compound Class/Name | Target Pest | LC₅₀ (mg/L) | Reference |

|---|---|---|---|

| Acetamido N-pyridylpyrazole (Compound 5g) | Plutella xylostella | 2.04 | |

| Chlorpyrifos (Reference) | Plutella xylostella | 7.25 | |

| Carbonyl thiourea (B124793) derivative (20c) | Diamondback moth | 0.0017 | acs.org |

| Carbonyl thiourea derivative (20e) | Diamondback moth | 0.0023 | acs.org |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (nymphs) | 0.029 ppm |

Evaluation as Potential Insecticidal Agents

Chloroacetamide derivatives have been investigated for their insecticidal properties. nih.gov The production and use of chloroacetamide as a chemical intermediate for creating insecticides highlight its importance in this field. nih.gov

Research into related pyridine-containing compounds has shown significant insecticidal effects. For instance, two novel heterocyclic compounds with a pyridine ring demonstrated greater insecticidal activity against both nymphs and adults of the cowpea aphid (Aphis craccivora) compared to the commercial insecticide acetamiprid (B1664982) after 24 hours of treatment. aun.edu.eg The LC50 values, which represent the concentration required to kill 50% of the test population, were lower for the tested compounds than for acetamiprid, indicating higher potency. aun.edu.eg

Specifically, for the nymphs of the cowpea aphid, the LC50 values after 24 hours were 0.029 ppm and 0.040 ppm for compounds 2 and 3 respectively, while acetamiprid had an LC50 of 0.045 ppm. aun.edu.eg After 48 hours, the LC50 values decreased to 0.006 ppm and 0.007 ppm for the test compounds, with acetamiprid also at 0.006 ppm. aun.edu.eg Against adult cowpea aphids, the LC50 values after 24 hours were 0.149 ppm and 0.183 ppm for compounds 2 and 3, compared to 0.225 ppm for acetamiprid. aun.edu.eg After 48 hours, these values dropped to 0.017 ppm and 0.022 ppm for the test compounds, and 0.023 ppm for acetamiprid. aun.edu.eg

Another study on 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form also reported their insecticidal activity against the cowpea aphid. researchgate.net The LC50 values for these compounds against the nymphs were 0.192 ppm and 0.841 ppm after 24 hours, and 0.041 ppm and 0.095 ppm after 48 hours, respectively. researchgate.net

| Compound/Insecticide | Organism | Time | LC50 (ppm) |

| Compound 2 | Cowpea Aphid (Nymphs) | 24h | 0.029 |

| Compound 3 | Cowpea Aphid (Nymphs) | 24h | 0.040 |

| Acetamiprid | Cowpea Aphid (Nymphs) | 24h | 0.045 |

| Compound 2 | Cowpea Aphid (Nymphs) | 48h | 0.006 |

| Compound 3 | Cowpea Aphid (Nymphs) | 48h | 0.007 |

| Acetamiprid | Cowpea Aphid (Nymphs) | 48h | 0.006 |

| Compound 2 | Cowpea Aphid (Adults) | 24h | 0.149 |

| Compound 3 | Cowpea Aphid (Adults) | 24h | 0.183 |

| Acetamiprid | Cowpea Aphid (Adults) | 24h | 0.225 |

| Compound 2 | Cowpea Aphid (Adults) | 48h | 0.017 |

| Compound 3 | Cowpea Aphid (Adults) | 48h | 0.022 |

| Acetamiprid | Cowpea Aphid (Adults) | 48h | 0.023 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Cowpea Aphid (Nymphs) | 24h | 0.192 |

| Cyclized form of above | Cowpea Aphid (Nymphs) | 24h | 0.841 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Cowpea Aphid (Nymphs) | 48h | 0.041 |

| Cyclized form of above | Cowpea Aphid (Nymphs) | 48h | 0.095 |

| Data sourced from multiple studies. aun.edu.egresearchgate.net |

Fungicidal Activity Assessments

Chloroacetamide and its derivatives have demonstrated notable antifungal properties. researchgate.net Studies have shown their effectiveness against various fungal species, making them potential candidates for the development of new antifungal therapies. nih.govscielo.br

One study investigated the antifungal potential of 11 chloroacetamide derivatives against Candida species and dermatophytes. nih.gov Three of these derivatives were particularly effective, with Minimum Inhibitory Concentrations (MIC) ranging from 25-50 µg/mL for Candida and 3.12-50 µg/mL for dermatophytes. nih.gov Another chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), was effective against all tested Fusarium strains with MIC values between 12.5 and 50 μg/mL. nih.gov

The compound 2-chloro-N-phenylacetamide (A1Cl) showed antifungal activity against Aspergillus flavus strains, with MIC values ranging from 16 to 256 μg/mL and minimum fungicidal concentrations (MFC) between 32 and 512 μg/mL. scielo.br Further investigation suggested that its mechanism of action likely involves binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.br

A series of novel 2-hydroxyphenyl substituted aminoacetamides were synthesized and evaluated for their fungicidal activities. nih.gov Some of these compounds showed excellent antifungal activities against S. sclerotiorum and P. capsici. nih.gov Notably, compound 5e displayed the most potent activity against S. sclerotiorum with an EC50 of 2.89 µg/mL, which was more effective than the commercial fungicide chlorothalonil. nih.gov

| Compound | Fungal Species | Activity (MIC/EC50) |

| Chloroacetamide Derivatives (compounds 2, 3, 4) | Candida spp. | 25-50 µg/mL |

| Chloroacetamide Derivatives (compounds 2, 3, 4) | Dermatophytes | 3.12-50 µg/mL |

| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Fusarium spp. | 12.5-50 µg/mL |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16-256 µg/mL |

| Compound 5e (2-hydroxyphenyl substituted aminoacetamide) | S. sclerotiorum | 2.89 µg/mL |

| Data sourced from multiple studies. nih.govscielo.brnih.govnih.gov |

Herbicidal Properties of Chloroacetamide Derivatives

Chloroacetamide herbicides are a significant class of chemicals used for weed control in major crops like corn, soybeans, and cotton. researchgate.netekb.eg They are primarily used as pre-emergent herbicides and are effective against many annual grasses and some broadleaf weeds. researchgate.net The herbicidal action of chloroacetamides is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netekb.eg

Research on novel chloroacetamide derivatives has shown promising herbicidal activity. ekb.eg In one study, four new chloroacetamide derivatives were synthesized and tested against Anagallis arvensis (a broadleaf weed) and Lolium temulentum (a narrowleaf weed). ekb.egekb.eg Two of these compounds, 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide and 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide, were found to be the most potent, with EC50 values lower than the standard herbicide acetochlor. ekb.eg Specifically, one derivative was most effective against L. temulentum with an EC50 of 2948 mg/L. ekb.eg

The lipophilicity and steric factors of these molecules play a crucial role in their herbicidal efficacy. researchgate.net Molecular docking studies have suggested that these derivatives can bind to the active sites of Very Long Chain Fatty Acid Synthase (VLCFAs), a key enzyme in plants, further supporting their mechanism of action. ekb.egekb.eg

| Compound | Weed Species | Activity (EC50 in mg/L) | Standard |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Lolium temulentum | 2948 | Acetochlor |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | Lower than Acetochlor | Acetochlor |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis | Lower than Acetochlor | Acetochlor |

| Data sourced from multiple studies. ekb.egekb.eg |

Enzyme and Receptor Inhibition Studies

The biological activities of this compound and its derivatives are often linked to their ability to interact with and inhibit specific enzymes and receptors.

Potential Inhibition of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes are a crucial family of enzymes involved in the metabolism of a vast array of compounds, including drugs and xenobiotics. nih.govbiomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions. biomolther.orgnih.gov Chloroacetamide derivatives have been studied in the context of their interaction with CYP enzymes. semanticscholar.org

The metabolism of certain chloroacetamide herbicides can lead to the formation of intermediates that are relevant to their biological activity. semanticscholar.org While direct studies on this compound's effect on specific CYP enzymes are not extensively detailed in the provided context, the general class of chloroacetamides is known to undergo metabolic activation by CYP enzymes. semanticscholar.org For example, the metabolism of alachlor and butachlor (B1668075) by CYP enzymes produces 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). semanticscholar.org

Mechanism-based inhibition is a type of irreversible inhibition where a CYP enzyme metabolizes a compound into a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.gov This type of inhibition is time-dependent and can have long-lasting effects. nih.gov Given the reactive nature of the chloroacetamide functional group, it is plausible that derivatives could act as mechanism-based inhibitors of certain CYP isoforms, though specific data for this compound is not available in the search results.

Modulation of G-protein Coupled Receptors (e.g., 5-HT2C)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. The serotonin (B10506) 5-HT2C receptor is a member of this family and has been a target for drug development for conditions like obesity and psychiatric disorders. wikipedia.org

Studies on various ligands have shown that modulation of the 5-HT2C receptor can lead to significant physiological effects. For instance, 5-HT2C receptor agonists have been shown to reduce food intake. wikipedia.org Conversely, antagonists of the 5-HT2C receptor, such as SB242084, can enhance locomotor activity and motivation for rewards by increasing dopamine release in the mesolimbic pathway. nih.govresearchgate.net This bidirectional control highlights the complex role of the 5-HT2C receptor in regulating behavior. nih.gov

While there is no direct evidence in the provided search results linking this compound to 5-HT2C receptor modulation, the structural features of some chloroacetamide derivatives could potentially allow for interaction with GPCRs. The development of selective 5-HT2C receptor agonists and antagonists demonstrates the feasibility of designing small molecules that can modulate this receptor. nih.gov

Inhibition of Acetylcholinesterase Receptors (related to neonicotinoids)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govd-nb.info Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of acetylcholine receptors and resulting in neurotoxicity. mdpi.com This is the primary mechanism of action for organophosphate and carbamate (B1207046) insecticides. pnas.org

Neonicotinoid insecticides, which are structurally similar to nicotine, primarily act as agonists of nicotinic acetylcholine receptors (nAChRs). mdpi.compnas.org However, some studies have suggested that neonicotinoids may also have a secondary mechanism involving the inhibition of AChE. nih.govd-nb.info

Research has shown that several neonicotinoids can inhibit AChE activity in a concentration-dependent manner. nih.govd-nb.info For example, in vitro studies with purified eel AChE revealed that acetamiprid and thiacloprid (B134840) were more potent inhibitors than thiamethoxam (B1682794) and clothianidin. nih.govd-nb.info The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, were significantly lower for acetamiprid (75.2 μM) and thiacloprid (87.8 μM) compared to thiamethoxam (414 μM) and clothianidin (160 μM). nih.govd-nb.info The inhibition constant (Ki) for acetamiprid was found to be 24.3 μM, indicating a strong binding affinity to AChE. d-nb.info

| Neonicotinoid | IC50 (μM) for Eel AChE Inhibition |

| Acetamiprid | 75.2 |

| Thiacloprid | 87.8 |

| Clothianidin | 160 |

| Thiamethoxam | 414 |

| Data sourced from in vitro studies. nih.govd-nb.info |

Inhibition of Phospholipase D (NAPE-PLD) for Related Pyrimidine (B1678525) Carboxamides

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is recognized as a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov The study of NAPE-PLD's function has been advanced by the development of potent inhibitors, with pyrimidine-4-carboxamides emerging as a promising scaffold. nih.govacs.org

A high-throughput screening of approximately 350,000 compounds identified pyrimidine-4-carboxamide (B1289416) 2 as an inhibitor of NAPE-PLD with a sub-micromolar potency (pIC₅₀ = 6.09 ± 0.04). nih.govacs.org This discovery prompted structure-activity relationship (SAR) studies to optimize the compound's potency and physicochemical properties for in vivo applications. nih.gov The optimization efforts focused on modifying three different substituents of the initial hit compound. nih.gov

One critical modification was the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine, which resulted in a 3-fold increase in inhibitory potency. nih.gov A further significant enhancement was achieved by substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine. This change not only reduced lipophilicity but also increased the activity by another 10-fold. nih.gov These modifications led to the development of LEI-401 (1), a potent, nanomolar inhibitor with drug-like properties (pIC₅₀ = 7.14 ± 0.04 µM). nih.govacs.org LEI-401 has been shown to effectively reduce NAE levels, including the endocannabinoid anandamide, in both cell cultures and the brains of mice. nih.govacs.org

Other related structures have also been investigated. For instance, the quinazolinedione sulfonamide derivative, ARN19874 , was identified as the first small-molecule inhibitor of NAPE-PLD. researchgate.netrsc.org SAR studies on this series showed that while a pyrimidine ring (compound 15 ) yielded an inhibitor with an IC₅₀ of approximately 52 μM, other heterocyclic rings like pyrazole (B372694) (13 ) and pyridazine (B1198779) (14 ) resulted in weaker activity. nih.gov

Table 1: Inhibition of NAPE-PLD by Pyrimidine Carboxamide Derivatives and Other Inhibitors

| Compound | Type/Scaffold | Potency (IC₅₀ or pIC₅₀) | Notes |

|---|---|---|---|

| Hit Compound 2 | Pyrimidine-4-carboxamide | pIC₅₀ = 6.09 ± 0.04 nih.govacs.org | Identified from high-throughput screening. nih.govacs.org |

| LEI-401 (1) | Pyrimidine-4-carboxamide | pIC₅₀ = 7.14 ± 0.04 µM nih.govacs.org | Optimized from hit compound 2; potent and selective. nih.govacs.org |

| ARN19874 | Quinazoline (B50416) Sulfonamide | - | First small-molecule NAPE-PLD inhibitor identified. rsc.org |

| Compound 15 | Pyrimidine | IC₅₀ ≈ 52 μM nih.gov | Showed greater potency compared to pyridazine and pyrazole analogues. nih.gov |

Inhibition of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) for Related Imidazopyridine Thioacetamides

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is an ecto-enzyme involved in various physiological processes, including bone mineralization and insulin (B600854) signaling. acs.org The search for potent and selective NPP1 inhibitors is driven by their potential therapeutic applications, such as in type 2 diabetes. acs.org

Through the screening of a compound library using a colorimetric assay, 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide (5a) was discovered as a potent, competitive inhibitor of human NPP1. acs.orgacs.orgnih.gov This hit compound displayed a Kᵢ value of 217 nM when tested with the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP). acs.orgnih.govberkeley.edu

Subsequent structure-activity relationship (SAR) studies were conducted by modifying three parts of the lead structure: the terminal aryl group, the linker, and the bicyclic scaffold. acs.org These studies revealed that the 3,4-dimethoxyphenyl group and the thioacetamide (B46855) linker were crucial for inhibitory activity. acs.org The research led to the development of highly potent purine (B94841) and imidazo[4,5-b]pyridine analogues. nih.govberkeley.edu Specifically, purine-thioacetamide derivatives showed Kᵢ values as low as 5.00 nM, and imidazo[4,5-b]pyridine thioacetamide analogues had Kᵢ values of 29.6 nM against the artificial substrate. nih.govberkeley.eduresearchgate.net

Interestingly, a significant discrepancy in potency was observed when these compounds were tested against the natural substrate, ATP. nih.govberkeley.edu The inhibitors were found to be substantially less potent, with Kᵢ values shifting to the low micromolar range. acs.orgnih.govberkeley.edu Despite this, a prototypic inhibitor from the series was confirmed to have a competitive mechanism of inhibition against both the artificial and natural substrates. acs.orgberkeley.edu

Table 2: Inhibition of NPP1 by Imidazopyridine and Purine Thioacetamide Derivatives

| Compound/Analogue Type | Substrate | Potency (Kᵢ) | Notes |

|---|---|---|---|

| Compound 5a | p-Nph-5'-TMP | 217 nM acs.orgnih.govberkeley.edu | Hit compound identified from library screening. acs.org |

| Purine Analogues | p-Nph-5'-TMP | 5.00 nM nih.govberkeley.eduresearchgate.net | Developed through SAR studies. nih.govberkeley.edu |

| Imidazo[4,5-b]pyridine Analogues | p-Nph-5'-TMP | 29.6 nM nih.govberkeley.eduresearchgate.net | Developed through SAR studies. nih.govberkeley.edu |

| All Analogues | ATP | Low micromolar range acs.orgnih.govberkeley.edu | Significantly less potent against the natural substrate. acs.orgberkeley.edu |

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2) for Related Pyrimidine Derivatives

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key mediators of inflammation. youtube.com While COX-1 is constitutively active and serves homeostatic functions, COX-2 is specifically induced in response to inflammation. youtube.com This distinction has driven the development of selective COX-2 inhibitors to achieve anti-inflammatory effects with fewer gastric side effects associated with COX-1 inhibition. youtube.com Pyrimidine derivatives have been identified as a promising class of compounds with selective COX-2 inhibitory activity. mdpi.comnih.gov

In one study, a series of newly synthesized pyrimidine derivatives (L1–L4 ) were evaluated for their anti-inflammatory and antioxidant properties. mdpi.comnih.gov In vitro assays demonstrated that compounds L1 and L2 were highly selective inhibitors of COX-2. mdpi.comnih.gov Their inhibitory potency against COX-2 was comparable to the established drug meloxicam (B1676189) and superior to piroxicam. mdpi.com While they showed selectivity for COX-2, their inhibition of COX-1 was similar to that of piroxicam. mdpi.com

Another study reported the synthesis of novel pyrimidine derivatives (2, 3, and 4a, b ) and their evaluation as COX inhibitors. nih.gov Compounds 3 and 4a demonstrated excellent inhibitory activity against both isoforms. Specifically, compound 4a showed an IC₅₀ of 5.05 μM against COX-1 and a highly potent 0.65 μM against COX-2. nih.gov For comparison, the standard selective COX-2 inhibitor Celecoxib had an IC₅₀ of 6.34 μM for COX-1 and 0.56 μM for COX-2. nih.gov These findings highlight the potential of the pyrimidine scaffold in designing potent and selective anti-inflammatory agents. mdpi.comnih.gov

Table 3: Inhibition of COX-1 and COX-2 by Pyrimidine Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Notes |

|---|---|---|---|

| Compound 3 | 5.50 nih.gov | 0.85 nih.gov | Selective for COX-2. nih.gov |

| Compound 4a | 5.05 nih.gov | 0.65 nih.gov | Selective for COX-2, comparable to Celecoxib. nih.gov |

| L1 & L2 | Similar to Piroxicam mdpi.com | Comparable to Meloxicam mdpi.com | High selectivity towards COX-2. mdpi.comnih.gov |

| Celecoxib (Standard) | 6.34 nih.gov | 0.56 nih.gov | Reference selective COX-2 inhibitor. nih.gov |

| Ibuprofen (Standard) | 3.1 nih.gov | 1.2 nih.gov | Reference non-selective COX inhibitor. nih.gov |

Mechanism of Action Investigations for 2 Chloro N 2 Chloropyridin 3 Yl Acetamide

Identification and Characterization of Molecular Targets

Currently, there is no specific information available in peer-reviewed scientific literature that identifies and characterizes the molecular targets of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The process of target identification would typically involve a variety of experimental approaches to determine which macromolecules (e.g., proteins, enzymes, receptors, or nucleic acids) the compound directly interacts with to exert its biological effects.

While research exists on structurally related compounds, the principle of structure-activity relationships dictates that even minor chemical modifications can significantly alter a compound's molecular targets. For instance, a study on the related molecule 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide identified it as an inhibitor of the hepatitis B virus (HBV) capsid assembly by targeting the HBV core protein. nih.gov However, this finding cannot be extrapolated to this compound without direct experimental evidence.

Future research to elucidate the molecular targets of this compound would likely involve techniques such as:

Affinity chromatography

Protein microarrays

Computational docking studies

Without such studies, any discussion of its molecular targets would be purely speculative.

Modulation of Key Biochemical Pathways

Given that the molecular targets of this compound have not been identified, there is consequently no information on how it may modulate key biochemical pathways. The modulation of a biochemical pathway is a downstream consequence of a compound binding to its molecular target. This could involve the inhibition or activation of enzymes in a signaling cascade, or the blocking of receptor-ligand interactions that initiate a pathway.

General studies on various N-aryl 2-chloroacetamides have noted their chemical reactivity, particularly the propensity for the chlorine atom to be replaced by nucleophiles. researchgate.net This reactivity is a key factor in their potential biological activity, but specific pathway analysis for this compound is absent from the current body of scientific literature.

Cellular and Subcellular Effects of Compound Interaction

Detailed studies on the cellular and subcellular effects of this compound are not available. Such studies would typically investigate the morphological, physiological, and functional changes that occur within cells upon exposure to the compound. This could include effects on cell viability, proliferation, apoptosis, cell cycle, and organelle function.

A related compound, 2-chloro-N-(5-chloropyridin-2-yl)acetamide, is also commercially available for research, but like the subject of this article, lacks detailed published studies on its cellular effects. molport.com Research into the cellular impact of this compound would be a critical step in understanding its potential applications or biological significance.

Structure Activity Relationship Sar Analysis of 2 Chloro N 2 Chloropyridin 3 Yl Acetamide and Analogs

Influence of Functional Groups on Biological Potency and Specificity

The biological profile of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is intrinsically linked to its constituent functional groups. The interplay between the chloroacetamido side chain and the dichlorinated pyridine (B92270) ring defines its interactions with biological targets.

The presence and position of chlorine atoms on both the acetamide (B32628) and pyridine moieties are critical determinants of biological activity. The chloro group is a key feature in many bioactive compounds, influencing their electronic properties, lipophilicity, and ability to form halogen bonds. nih.govnih.gov In various scaffolds, the introduction of a chlorine atom has been shown to significantly enhance cytotoxic properties. nih.govewha.ac.kr Studies on 2,4-diaryl-5H-indeno[1,2-b]pyridines, for instance, revealed that the addition of a chlorine functionality led to a significant increase in cytotoxicity against several cancer cell lines. nih.govnih.gov

The pyridine ring itself is a privileged scaffold in medicinal chemistry, known to improve metabolic stability, enhance permeability, and resolve issues with protein binding. nih.gov The nitrogen atom within the pyridine ring is particularly important, as it can act as a hydrogen bond acceptor, which is crucial for binding to enzyme active sites and controlling biological activity. nih.govrsc.org The electron-withdrawing nature of the pyridine ring can also increase the acidity of adjacent groups, potentially influencing inhibitor binding. Furthermore, the pyridine scaffold offers versatile sites for substitution, allowing for the fine-tuning of a molecule's properties. researchgate.netresearchgate.net For example, in a series of chloro-substituted pyridine squaramates, the presence of a 2-Cl substituent on the pyridine moiety contributed to the highest DNase I inhibitory activity. ddg-pharmfac.net

In the context of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, which are analogs of the title compound, the dichlorinated pyridine ring was essential for their activity as hepatitis B virus (HBV) capsid assembly inhibitors. nih.gov These compounds were predicted to have a high affinity for a groove structure in the HBV core protein, an interaction facilitated by the specific arrangement of the substituted pyridine ring. nih.gov

The substitution of different halogen atoms can profoundly affect the bioactivity of a compound. In many molecular frameworks, halogen atoms enhance biological effects by improving potency and pharmacokinetic properties. nih.gov The introduction of bulky halogen groups like bromine can modulate activity, and in some studies, brominated compounds have shown superior activity compared to their parent non-halogenated versions. nih.gov For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, halogenated derivatives, particularly those with a p-substituted phenyl ring like N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides, were among the most active antimicrobial agents due to high lipophilicity, which facilitates passage through cell membranes. researchgate.net

The 1,3,4-thiadiazole (B1197879) ring is another important pharmacophore that can be incorporated into acetamide structures to modulate biological activity. koreascience.kr This heterocyclic system is a bioisostere of oxadiazole and thiazole (B1198619) and is known for its strong aromaticity and in vivo stability. koreascience.kr The sulfur atom in the thiadiazole ring enhances liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets. nih.gov Thiadiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net For example, a series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives showed potent anti-HIV-1 activity. nih.gov The SAR of these compounds highlighted the importance of the thiadiazole core in their mechanism of action as reverse transcriptase inhibitors. nih.gov

The combination of halogen atoms and a thiazole ring has also been explored. In one study, hybrid chloro- and dichloro-phenylthiazolyl-s-triazines were synthesized and tested for antibacterial activity. The SAR revealed that incorporating electron-withdrawing groups and specific linkers was promising for enhancing activity. nih.gov

The nature and position of substituents on the core structure of N-pyridyl acetamides have a profound impact on their cytotoxicity and ability to inhibit enzymes. The introduction of specific functional groups can either enhance or diminish biological activity, providing a pathway for optimizing lead compounds.

The acetamide moiety itself is a common feature in enzyme inhibitors, and its substitution pattern is key to potency. In a series of acetamide derivatives designed as heme oxygenase-1 (HO-1) inhibitors, N-methylation of the acetamide nitrogen led to a significant increase in potency. nih.gov The N-methyl derivative 7i (IC₅₀ = 0.9 µM) was about 32-fold more potent than its parent compound, establishing it as a lead for further optimization. nih.gov Similarly, in the development of butyrylcholinesterase (BChE) inhibitors, modifications to the acetamide portion were crucial. One study found that compound 8c , a substituted acetamide derivative, exhibited the highest BChE inhibition with an IC₅₀ value of 3.94 µM. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected acetamide derivatives against different enzymes, illustrating the effect of substituents.

| Compound ID | Target Enzyme | Scaffold | Key Substituents | IC₅₀ (µM) |

| 8c | Butyrylcholinesterase (BChE) | Substituted Acetamide | Indole-based | 3.94 |

| 7i | Heme Oxygenase-1 (HO-1) | Imidazole-Acetamide | N-methyl | 0.9 |

| 7l | Heme Oxygenase-1 (HO-1) | Imidazole-Acetamide | N-methyl, specific hydrophobic moiety | - |

| AK-2 | Acetylcholinesterase (hAChE) | Quinazoline (B50416) | Specific substitutions | - |

| AK-2 | β-secretase (hBACE-1) | Quinazoline | Specific substitutions | - |

Data sourced from multiple studies illustrating substituent effects. nih.govnih.govnih.gov IC₅₀ values represent the concentration required for 50% inhibition. A lower value indicates higher potency. Specific values for 7l and AK-2 were not provided in the abstract but were identified as highly potent.

These findings underscore the principle that targeted substitutions on both the pyridine ring and the acetamide side chain are a powerful strategy for modulating cytotoxicity and enzyme inhibition, allowing for the development of more potent and selective therapeutic agents.

Comparative Studies with Structural Analogs and Derivatives

Comparing this compound with its structural analogs provides valuable insights into the SAR of this class of compounds. Modifications to the core structure, such as altering the pyridine substitution, replacing the chloroacetamide group, or introducing different heterocyclic systems, can lead to significant changes in biological activity.

A key structural analog is found in the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide series, which has been investigated as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov These compounds share the dichloropyridin-3-yl)acetamide core but feature a 2-amino group instead of the 2-chloro substituent on the acetamide moiety. The study identified these derivatives as a novel class of HBV capsid assembly inhibitors, demonstrating that this specific scaffold has potent antiviral properties. nih.gov The high affinity for the HBV core protein suggests that the dichlorinated pyridine ring is a critical pharmacophore for this activity. nih.gov Another related compound, GLP-26, also acts as an HBV capsid assembly modulator with high potency (EC₅₀ = 0.003 µM in HepAD38 cells). nih.gov

Another relevant class of analogs are the thienylpyridyl- and thioether-containing acetamides. nih.govnih.gov In one study, a "hit" molecule, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, was structurally optimized. nih.gov This led to the discovery of potent insecticidal agents. The SAR study revealed that converting the thioether linker to a sulfone significantly impacted activity. For example, against the diamondback moth, the sulfone derivative Iq (LC₅₀ = 0.0016 mg/L) was found to be highly effective, highlighting the importance of the linker between the pyridine and acetamide moieties. nih.gov

Derivatives of 2-(pyridin-3-yloxy)acetamide (B2556959) have been explored as anti-HIV agents. nih.gov These compounds replace the direct N-linkage of the pyridine ring with a yloxyacetamide bridge. Several compounds in this series showed moderate activity against the HIV-1 strain IIIB, with compound Ij being the most active (EC₅₀ = 8.18 µM). nih.gov This indicates that the core acetamide structure can be linked to the pyridine ring through different spacers to achieve diverse biological activities.

The table below presents a comparison of the biological activities of various structural analogs.

| Compound Class | Core Structure | Biological Activity | Key Finding |

| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide | Dichloropyridinyl-acetamide | HBV Capsid Assembly Inhibition | The dichlorinated pyridine scaffold is a potent antiviral pharmacophore. nih.gov |

| Thienylpyridyl-sulfone-acetamides | Thienylpyridyl-acetamide | Insecticidal | The sulfone linker enhances insecticidal potency significantly. nih.gov |

| 2-(Pyridin-3-yloxy)acetamide Derivatives | Pyridin-yloxy-acetamide | Anti-HIV | The yloxy-acetamide linker allows for activity against HIV-1 reverse transcriptase. nih.gov |

These comparative studies demonstrate the chemical versatility of the N-pyridyl acetamide scaffold. By systematically modifying the substituents, linkers, and heterocyclic systems, researchers can tune the biological activity of these compounds to target a wide range of diseases, from viral infections to agricultural pests.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. researchgate.net This approach is instrumental in designing new, potent analogs and in virtual screening of compound libraries to find novel hits. For acetamide-based inhibitors, pharmacophore models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

In the development of butyrylcholinesterase (BChE) inhibitors, a series of substituted acetamide derivatives were designed and synthesized. nih.govresearchgate.net Molecular docking studies for the most potent compound, 8c , revealed that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.govresearchgate.net This dual-site binding is a key feature for potent inhibition. The lead optimization process involved modifying substituents to enhance these interactions.